2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile
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Overview
Description
2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile is an organic compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and a phenylnicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile typically involves the reaction of 3-chlorothiophenol with 6-bromonicotinonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Types of Reactions:
Oxidation: The sulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for 2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile is not well-defined. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfanyl and nitrile groups may play a crucial role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
- 2-[(3-Bromophenyl)sulfanyl]-6-phenylnicotinonitrile
- 2-[(3-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile
- 2-[(3-Fluorophenyl)sulfanyl]-6-phenylnicotinonitrile
Comparison: 2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. Compared to its bromine, methyl, and fluorine analogs, the chlorine atom may impart different electronic properties, affecting the compound’s overall behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2S/c19-15-7-4-8-16(11-15)22-18-14(12-20)9-10-17(21-18)13-5-2-1-3-6-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKJQUASQAOKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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